molecular formula C24H19NO4 B1148070 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate CAS No. 97427-71-9

2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate

Cat. No. B1148070
CAS RN: 97427-71-9
M. Wt: 385.41
InChI Key:
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Description

2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate is an amine-reactive ester . It has been used to coat carbon nanotube-based biosensors for the capture of antibodies and proteins . The formal name of this compound is 1-pyrenebutanoic acid, 2,5-dioxo-1-pyrrolidinyl ester .


Molecular Structure Analysis

The molecular formula of this compound is C24H19NO4 . The InChi Code is InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 385.4 . It is a solid at room temperature . It is soluble in DMF (15 mg/ml) and DMSO (5 mg/ml) . The maximum absorption wavelengths (λmax) are 234, 243, 265, 276, 326, 342 nm .

Scientific Research Applications

  • Spin-Transition Properties of Pyrene-Decorated Complexes : González-Prieto et al. (2011) studied the influence of pyrene substitution on the spin-transition behavior of Fe(II) complexes. They found that the nature of pyrene substitution significantly affects the spin-transition properties of these complexes (González-Prieto et al., 2011).

  • Anticonvulsant Applications : Kamiński et al. (2015) synthesized a library of compounds, including derivatives of 2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, as potential new hybrid anticonvulsant agents. These compounds showed promise in preliminary pharmacological screenings (Kamiński et al., 2015).

  • Optical Gating in Synthetic Ion Channels : Ali et al. (2012) utilized a derivative of this compound to demonstrate optical gating in nanofluidic devices. They explored the generation of hydrophilic groups through irradiation, which is crucial for the controlled transport of ionic species (Ali et al., 2012).

  • Synthesis of Iminosugar Nucleosides : Hassan et al. (2004) described a method to synthesize iminosugar nucleosides using a pyren-1-yl-pyrrolidin-3-ol derivative. This study is significant for understanding the chemistry of sugar analogues and their potential applications (Hassan et al., 2004).

  • Integrin Inhibitor for Idiopathic Pulmonary Fibrosis : Procopiou et al. (2018) explored the use of a compound structurally related to 2,5-dioxopyrrolidin-1-yl)butanoic acid as a nonpeptidic αvβ6 integrin inhibitor, potentially useful in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Safety And Hazards

This compound is not for human or veterinary use . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNMDCCMCLUHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150902
Record name 1-Succinimidyl-3'-pyrenebutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate

CAS RN

114932-60-4
Record name 1-Succinimidyl-3'-pyrenebutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Succinimidyl-3'-pyrenebutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrenebutyric acid N-hydroxysuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
C Sadlowski, S Balderston, M Sandhu, R Hajian, C Liu… - Lab on a Chip, 2018 - pubs.rsc.org
Studies of heterochronic parabiosis, where two animals of different ages are joined surgically, provided proof-of-principle results that systemic proteins have broad age-specific effects …
Number of citations: 26 pubs.rsc.org
W Luo, MN Yousaf - Nanotechnology, 2011 - iopscience.iop.org
We report a strategy for tailoring and patterning carbon nanotubes (CNTs) for biospecific cell studies. We synthesized a new electroactive hydroquinone terminated pyrene molecule to …
Number of citations: 2 iopscience.iop.org
YP Subedi, P Roberts, M Grilley… - ACS Infectious …, 2019 - ACS Publications
Amphiphilic aminoglycosides have attracted interest due to their novel antifungal activities. A crucial but often neglected factor for drug development in academia is cost of production. …
Number of citations: 24 pubs.acs.org
W Luo - 2010 - search.proquest.com
The ability to precisely control the interactions between mammalian cells and materials at the molecular level is crucial to understanding the fundamental chemical nature of how the …
Number of citations: 3 search.proquest.com

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